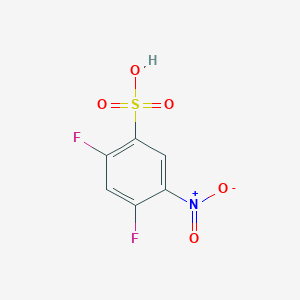
2,4-Difluoro-5-nitrobenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3F2NO5S. It is a derivative of benzene, where two fluorine atoms and one nitro group are substituted at the 2, 4, and 5 positions, respectively, and a sulfonic acid group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
2,4-Difluoro-5-nitrobenzenesulfonic acid is typically synthesized through the sulfonation of 2,4-difluoronitrobenzene. The reaction involves treating 2,4-difluoronitrobenzene with sulfuric acid, leading to the formation of the sulfonic acid derivative. The product is then precipitated with potassium chloride as the potassium sulfonate .
化学反応の分析
2,4-Difluoro-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro groups) on the benzene ring. Common reagents include nucleophiles like amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonic acid group can undergo oxidation reactions under specific conditions, although this is less common.
科学的研究の応用
Chemical Synthesis
Intermediate in Pharmaceutical Production:
DFNBSA serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in multiple reactions, enhancing the development of new drugs. For instance, it has been utilized in synthesizing (±)-horsfiline, a compound with potential therapeutic effects .
Agrochemical Applications:
The compound is also employed in the synthesis of agrochemicals. Its derivatives are useful in creating herbicides and pesticides that are essential for modern agriculture. The sulfonic acid group enhances solubility and reactivity, making DFNBSA a favorable candidate for such applications .
Material Science
Polymer Chemistry:
In material science, DFNBSA is used as a building block for synthesizing advanced materials. Its ability to form stable bonds with other organic molecules makes it suitable for producing polymers with specific properties, such as increased durability and resistance to environmental factors.
Nanotechnology:
Recent studies have explored the use of DFNBSA in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The compound’s functional groups can be modified to enhance the interaction with biological systems, facilitating targeted delivery of therapeutic agents.
Analytical Chemistry
Reagent in Analytical Methods:
DFNBSA is utilized as a reagent in various analytical chemistry techniques. It can serve as a derivatizing agent for the analysis of amines and other nucleophiles through spectroscopic methods such as NMR and mass spectrometry. This application is crucial for identifying and quantifying compounds in complex mixtures .
Case Studies
作用機序
The mechanism of action of 2,4-difluoro-5-nitrobenzene sulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with various substrates. These interactions can influence the reactivity and stability of the compound in different chemical environments.
類似化合物との比較
2,4-Difluoro-5-nitrobenzenesulfonic acid can be compared with other similar compounds such as:
2,4-Difluoronitrobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,5-Difluoronitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
3,4-Difluoronitrobenzene: Another isomer with distinct chemical properties and uses
These comparisons highlight the unique reactivity and applications of 2,4-difluoro-5-nitrobenzene sulfonic acid due to the presence of both fluorine and sulfonic acid groups on the benzene ring.
特性
CAS番号 |
131574-34-0 |
|---|---|
分子式 |
C6H3F2NO5S |
分子量 |
239.16 g/mol |
IUPAC名 |
2,4-difluoro-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3F2NO5S/c7-3-1-4(8)6(15(12,13)14)2-5(3)9(10)11/h1-2H,(H,12,13,14) |
InChIキー |
IFRMIWUTVLODTM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-] |
正規SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)F)F)[N+](=O)[O-] |
Key on ui other cas no. |
131574-34-0 |
同義語 |
2,4-difluoro-5-nitrobenzene sulfonic acid 2,4-DNSA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















